

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanamine hydrochloride

Cat. No.: B063651

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **(Tetrahydrofuran-3-yl)methanamine hydrochloride**, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside practical insights into its applications, handling, and characterization. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven methodologies to offer a robust resource for laboratory applications.

Core Physicochemical Properties

(Tetrahydrofuran-3-yl)methanamine hydrochloride is the salt form of a primary amine containing a tetrahydrofuran (THF) scaffold. This structure provides a unique combination of a polar, rigid cyclic ether and a nucleophilic amine handle, making it a valuable intermediate in the synthesis of complex molecules.^[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

The precise molecular weight and other key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ CINO	[2][3]
Molecular Weight	137.61 g/mol	[2][3]
CAS Number	184950-35-4	[3]
Appearance	Typically a solid	[2]
pKa (Predicted, free base)	9.96 ± 0.29	[4]

// Invisible nodes for positioning Cl- dummy [style=invis, pos="3,0.5!"]; dummy -> Cl [style=invis];

} dot Caption: Structure of **(Tetrahydrofuran-3-yl)methanamine Hydrochloride**.

Synthesis and Application Insights

Synthetic Pathways

The free base, (Tetrahydrofuran-3-yl)methanamine, is commonly synthesized via the reductive amination of Tetrahydrofuran-3-carboxaldehyde.^[5] One highly efficient method employs Raney nickel as a catalyst with an ammonia solution in methanol under hydrogen pressure, achieving near-quantitative yields.^[5] Alternative multi-step syntheses, for instance, starting from diethyl maleate and nitromethane, have also been reported.^{[6][7]} The hydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

Role in Medicinal Chemistry and Agrochemicals

The unique topology of the aminomethyl-substituted THF ring makes this compound a valuable building block for expanding chemical space in drug discovery.^[1]

- Scaffold Rigidity: The THF ring introduces a degree of conformational constraint compared to linear alkylamines, which can be crucial for optimizing binding affinity to biological targets like enzymes and receptors.^[1]
- Physicochemical Modulation: The ether oxygen acts as a hydrogen bond acceptor, which can enhance aqueous solubility and influence the pharmacokinetic profile of a parent

molecule.[\[1\]](#)[\[8\]](#)

- **Versatile Handle:** The primary amine is a versatile functional group that readily participates in fundamental transformations such as amide bond formation, reductive aminations, and the synthesis of ureas and sulfonamides.[\[1\]](#)

A notable application is its use as a key intermediate in the synthesis of Dinoteturan, a neonicotinoid insecticide, highlighting its relevance in the agrochemical industry.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Experimental Protocols & Methodologies

Protocol 1: Quality Control and Characterization

Before use in a synthetic campaign, verifying the identity and purity of the starting material is paramount. This protocol outlines a standard workflow for quality control.

Objective: To confirm the identity and assess the purity of **(Tetrahydrofuran-3-yl)methanamine hydrochloride**.

Methodologies:

- **¹H NMR Spectroscopy:**
 - **Sample Preparation:** Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - **Analysis:** Acquire the proton NMR spectrum. The spectrum should be consistent with the structure, showing characteristic multiplets for the THF ring protons and the aminomethyl group. The integration of the peaks should correspond to the number of protons.
 - **Causality:** NMR provides unambiguous structural confirmation, making it the gold standard for identity verification. The choice of solvent is critical; D₂O will exchange with the amine protons, causing their signal to disappear, which can be a useful diagnostic tool.
- **LC-MS (Liquid Chromatography-Mass Spectrometry):**
 - **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like methanol/water.

- Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A typical gradient might be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.
- Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
- Expected Result: The chromatogram should show a single major peak, indicating purity. The mass spectrum for this peak should display a molecular ion $[M+H]^+$ corresponding to the free base ($C_5H_{11}NO$) at an m/z of approximately 102.16.[10]
- Causality: This technique validates both the molecular weight of the free base and the purity of the sample in a single experiment. The formic acid is added to the mobile phase to ensure proper ionization of the amine.

[Click to download full resolution via product page](#)

Protocol 2: Standard Amide Coupling Reaction

This protocol describes a typical application of the title compound in forming an amide bond with a carboxylic acid.

Objective: To synthesize N-((Tetrahydrofuran-3-yl)methyl)benzamide.

Reagents:

- **(Tetrahydrofuran-3-yl)methanamine hydrochloride**
- Benzoic acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)

Procedure:

- Reaction Setup: To a solution of benzoic acid (1.0 eq) in DMF, add the coupling agent HATU (1.1 eq). Stir for 5 minutes at room temperature.
 - Expertise Note: Pre-activating the carboxylic acid with HATU forms a highly reactive acyl-intermediate, facilitating efficient coupling.
- Amine Addition: Add **(Tetrahydrofuran-3-yl)methanamine hydrochloride** (1.0 eq) to the mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).
 - Causality: Two equivalents of base are required to neutralize the hydrochloride salt and the HCl generated during the reaction. An extra 0.5 eq ensures the reaction medium remains basic, which is optimal for the coupling.
- Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
 - Trustworthiness: This aqueous workup is a self-validating system to remove the DMF solvent, unreacted starting materials, and coupling byproducts, ensuring a cleaner crude product for purification.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a chemical reagent, proper handling is essential. The free base form is classified as a flammable liquid and can cause skin and eye irritation or burns.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[11\]](#)[\[12\]](#)

Avoid contact with skin and eyes and prevent inhalation of vapors.[11]

- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.
- Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[14] Ensure all sources of ignition are removed.[14]

Conclusion

(Tetrahydrofuran-3-yl)methanamine hydrochloride, with a molecular weight of 137.61 g/mol, is a cornerstone building block for synthetic chemists. Its defined structure and versatile primary amine functionality allow for its incorporation into a wide array of complex molecules, from agrochemicals to potential pharmaceutical candidates. The protocols and data presented in this guide offer a validated framework for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]
2. 1403763-27-8|(S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
3. (Tetrahydrofuran-3-yl)methanamine hydrochloride - CAS:184950-35-4 - Sunway Pharm Ltd [3wpharm.com]
4. Cas 165253-31-6,(TETRAHYDROFURAN-3-YL)METHANAMINE | lookchem [lookchem.com]
5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
6. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
7. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. , Ltd [chemdad.com]

- 8. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]
- 9. (Tetrahydrofuran-3-yl)methanamine, CAS NO.165253-31-6 - Huateng Pharma [en.huatengsci.com]
- 10. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063651#tetrahydrofuran-3-yl-methanamine-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com